4-Methyl-1,8-naphthyridine
Overview
Description
4-Methyl-1,8-naphthyridine is an organic compound belonging to the class of naphthyridines, which are heterocyclic compounds containing two fused pyridine rings.
Mechanism of Action
Target of Action
4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.
Mode of Action
The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .
Pharmacokinetics
As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of a Lewis acid such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Another method includes the Friedländer approach, which uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and ring expansion reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
4-Methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound of 4-Methyl-1,8-naphthyridine, known for its antibacterial properties.
2-Methyl-1,8-naphthyridine: Another methyl-substituted derivative with similar biological activities.
4,7-Dimethyl-1,8-naphthyridine: A derivative with enhanced anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potent antimicrobial and anticancer properties make it a valuable compound in various research fields .
Properties
IUPAC Name |
4-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZCKWHNSKEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343297 | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-17-1 | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,8-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?
A1: While the provided research doesn't directly investigate biological applications, this compound's structure holds promise. Research highlights that substituting this compound with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].
Q2: How does the structure of this compound lend itself to forming complexes with metals?
A2: this compound possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(this compound)dicopper, using this compound as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.
Q3: What are the limitations of the available research in understanding the broader applications of this compound?
A3: The available research primarily focuses on the synthesis and basic characterization of this compound and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.
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